molecular formula C12H17F3N4O B7058323 2-[[1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]amino]ethanol

2-[[1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]amino]ethanol

Cat. No.: B7058323
M. Wt: 290.28 g/mol
InChI Key: QVKMLEIPRFZCBD-UHFFFAOYSA-N
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Description

2-[[1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]amino]ethanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridazinyl ring, which is further connected to a piperidinyl moiety and an ethanolamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]amino]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate by reacting 6-(trifluoromethyl)pyridazine with appropriate reagents under controlled conditions.

    Piperidinyl Substitution: The pyridazinyl intermediate is then reacted with piperidine to introduce the piperidinyl group. This step often requires the use of a base and a suitable solvent to facilitate the reaction.

    Amination and Ethanolamine Addition: The final step involves the introduction of the ethanolamine group through an amination reaction. This step may require the use of catalysts and specific reaction conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[[1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazinyl or piperidinyl rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and catalysts under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-[[1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]amino]ethanol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Research: It is used in studies involving cell signaling pathways, receptor binding assays, and enzyme inhibition studies.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[[1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]amino]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the piperidinyl and ethanolamine groups contribute to its overall pharmacokinetic properties. The compound may modulate signaling pathways by inhibiting or activating specific targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

2-[[1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O/c13-12(14,15)10-1-2-11(18-17-10)19-6-3-9(4-7-19)16-5-8-20/h1-2,9,16,20H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKMLEIPRFZCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCO)C2=NN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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